tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[1-(cyclobutylmethyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)17-11-13-7-9-18(10-8-13)12-14-5-4-6-14/h13-14H,4-12H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITYUKFSSBJUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601124815 | |
| Record name | Carbamic acid, N-[[1-(cyclobutylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-21-2 | |
| Record name | Carbamic acid, N-[[1-(cyclobutylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-(cyclobutylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate typically involves the reaction of tert-butyl carbamate with 1-(cyclobutylmethyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclobutylmethyl group, leading to the formation of various substituted derivatives.
Scientific Research Applications
tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds with potential pharmaceutical applications.
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on various biological systems. It may also serve as a ligand in the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and the cyclobutylmethyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate" with structurally related analogs, emphasizing substituent variations and their physicochemical implications:
Key Observations:
- Substituent Size and Lipophilicity : Cyclohexylmethyl (C₆H₁₁) and cyclobutylmethyl (C₄H₇) substituents differ in ring size, with the latter likely reducing steric bulk and lipophilicity compared to the former. This may improve bioavailability in drug candidates .
- Hydrogen-Bonding Capacity : Pyridin-4-ylmethyl and 2-methoxyethyl groups introduce hydrogen-bond acceptors, which could improve solubility and target engagement .
- Similarity Scores : Analogs with trifluoromethylphenyl groups (e.g., 634465-51-3) exhibit structural similarity scores of 0.86–0.91, suggesting shared pharmacophoric features despite substituent variations .
Biological Activity
Chemical Identity and Structure
tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate is a compound with the molecular formula and a CAS number of 1286274-21-2. It features a piperidine ring, which is a common motif in many biologically active compounds, and is characterized by its tert-butyl and cyclobutylmethyl substituents, contributing to its unique biological properties.
Research indicates that compounds similar to this compound may exhibit diverse biological activities, particularly in neuropharmacology and antimicrobial properties. The compound potentially acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling which is crucial in cognitive functions.
Neuroprotective Effects
In vitro studies suggest that related compounds can prevent amyloid-beta aggregation, which is implicated in Alzheimer’s disease. For instance, compounds exhibiting similar structures have shown protective effects against oxidative stress induced by amyloid-beta in astrocyte cells, enhancing cell viability and reducing inflammatory markers such as TNF-α and IL-6 .
Antimicrobial Activity
Compounds with structural similarities to this compound have demonstrated significant antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These compounds have been reported to possess low minimum inhibitory concentrations (MICs), indicating potent bactericidal effects .
Summary of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | Enhances cholinergic signaling | |
| Neuroprotection | Prevents amyloid-beta aggregation | |
| Antimicrobial | Effective against MRSA and VREfm |
Case Studies and Research Findings
-
Neuroprotective Study :
- A study evaluated the effects of a structurally similar compound on astrocytes exposed to amyloid-beta. Results indicated a significant increase in cell viability when treated with the compound alongside amyloid-beta, suggesting potential for neuroprotective applications in Alzheimer's disease treatment .
- Antimicrobial Efficacy :
Q & A
Q. What are the recommended synthetic routes and characterization methods for tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Step 1: Functionalization of the piperidine ring via alkylation or carbamate protection.
- Step 2: Introduction of the cyclobutylmethyl group through nucleophilic substitution or reductive amination.
- Step 3: Final purification using column chromatography or recrystallization.
Characterization employs:
- Nuclear Magnetic Resonance (NMR): To confirm regiochemistry and substitution patterns (e.g., cyclobutylmethyl attachment to piperidine).
- Mass Spectrometry (MS): For molecular weight validation and fragmentation analysis.
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is standard for research-grade material) .
Q. How does the structural configuration influence the compound’s reactivity and stability under varying experimental conditions?
Methodological Answer: Key structural features impacting reactivity/stability:
- Steric Hindrance: The tert-butyl group reduces nucleophilic attack on the carbamate, enhancing stability in acidic/basic conditions.
- Cyclobutylmethyl Substituent: Strain in the cyclobutane ring may increase susceptibility to ring-opening reactions under high temperatures.
Experimental Design Recommendations:
- Conduct stability studies at varying pH (1–13) and temperatures (25–80°C).
- Monitor degradation via HPLC and identify byproducts using LC-MS .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during scale-up synthesis?
Methodological Answer: Optimization strategies include:
- Design of Experiments (DoE): Systematically vary parameters (e.g., solvent polarity, catalyst loading, temperature).
- Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progress.
- Automated Reactors: Enable precise control of mixing and temperature gradients for reproducibility .
Q. How should researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
- Comparative Analysis: Evaluate structural analogs (e.g., tert-butyl piperidin-4-ylcarbamate derivatives) to identify substituent-dependent activity trends.
- Target Validation: Use siRNA or CRISPR knockout models to confirm specificity for proposed biological targets (e.g., enzyme inhibition).
- Meta-Analysis: Aggregate data from public databases (e.g., PubChem BioAssay) to identify consensus pathways .
Example Analogs Comparison:
| Compound Name | Structural Variation | Reported IC50 (Target) |
|---|---|---|
| tert-Butyl piperidin-4-ylcarbamate | No cyclobutylmethyl group | >100 µM (Enzyme X) |
| tert-Butyl [1-(benzyl)piperidin-4-yl]carbamate | Benzyl vs. cyclobutylmethyl | 12 µM (Enzyme X) |
Q. What computational strategies can predict biological targets and binding modes for this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to screen against target libraries (e.g., kinase or GPCR databases).
- Molecular Dynamics (MD) Simulations: Assess binding stability over 100-ns trajectories (e.g., RMSD <2 Å indicates stable interactions).
- QSAR Modeling: Corrogate substituent effects (e.g., cyclobutylmethyl’s logP contribution) with activity data from analogs .
Case Study:
A docking study against Dopamine D2 Receptor predicted a binding energy of -9.2 kcal/mol, with key interactions:
- Hydrogen bonding between carbamate oxygen and Ser193.
- Hydrophobic contacts with cyclobutylmethyl and Phe389 .
Q. How can researchers design experiments to resolve conflicting data on the compound’s metabolic stability?
Methodological Answer:
- In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
- Isotope Labeling: Use deuterated analogs to track metabolic hotspots (e.g., cyclobutane ring oxidation).
- Cross-Species Comparison: Test metabolic pathways in mouse vs. human hepatocytes to identify species-specific differences .
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Parallel Synthesis: Generate a library of analogs with systematic substitutions (e.g., varying the cyclobutyl group to cyclohexyl or aryl).
- Free-Wilson Analysis: Quantify contributions of individual substituents to biological activity.
- Crystallography: Solve co-crystal structures with target proteins to guide rational design (e.g., optimizing piperidine-carbamate orientation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
